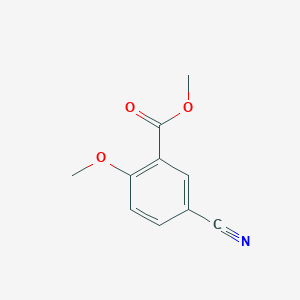
Methyl 5-cyano-2-methoxybenzoate
Vue d'ensemble
Description
Methyl 5-cyano-2-methoxybenzoate (MCMB) is an organic compound that has been used in scientific research for a variety of purposes. MCMB is a derivative of benzoic acid, and is found in many natural sources such as fruits, vegetables, and grains. MCMB is a versatile compound that is used in various scientific applications, including synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
Pharmaceutical Intermediates
Methyl 5-cyano-2-methoxybenzoate is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its cyano and ester functional groups make it a versatile precursor for the construction of heterocyclic compounds, which are often found in drug molecules. For instance, it can undergo nucleophilic addition reactions due to the cyano group, forming new carbon-nitrogen bonds essential for pharmaceuticals .
Material Science
Methyl 5-cyano-2-methoxybenzoate may serve as a monomer or a cross-linking agent in polymer synthesis. Its methoxy group could potentially be involved in polymer chain reactions, contributing to the development of new materials with unique properties such as enhanced durability or thermal stability .
Environmental Science
This compound’s potential environmental applications include serving as a model compound for studying the biodegradation of aromatic esters. Understanding its breakdown could provide insights into the environmental fate of similar compounds and help in developing bioremediation strategies for contaminated sites .
Analytical Chemistry
In analytical chemistry, Methyl 5-cyano-2-methoxybenzoate can be used as a standard or reference compound in chromatographic analysis. Its distinct chemical signature allows for the calibration of instruments and aids in the identification and quantification of similar compounds in complex mixtures .
Biochemistry Research
The compound’s role in biochemistry research includes being a substrate or inhibitor in enzymatic studies. It could be used to probe the specificity and mechanism of enzymes that interact with cyano or ester groups, which is valuable for understanding metabolic pathways and designing enzyme inhibitors .
Mécanisme D'action
Biochemical Pathways
- The compound’s impact extends to various biochemical pathways. For instance:
- Methyl 5-cyano-2-methoxybenzoate may modulate apoptotic pathways by affecting caspases, Bcl-2 family proteins, or TNF-alpha signaling. It could influence kinases (e.g., MAPK/ERK) or other signaling cascades. Enzymes involved in metabolism may be affected.
Propriétés
IUPAC Name |
methyl 5-cyano-2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-13-9-4-3-7(6-11)5-8(9)10(12)14-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXOBZFOAGWQGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594103 | |
| Record name | Methyl 5-cyano-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-cyano-2-methoxybenzoate | |
CAS RN |
40757-12-8 | |
| Record name | Methyl 5-cyano-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1592108.png)


![Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1592113.png)
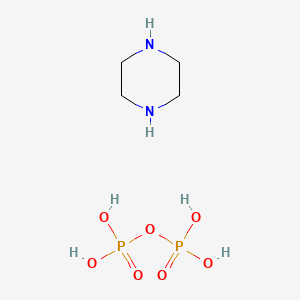



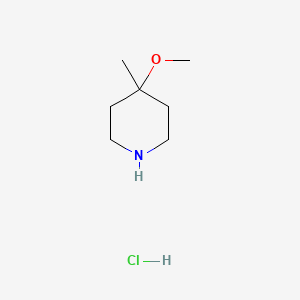
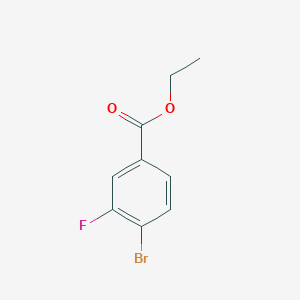
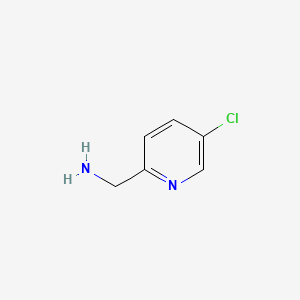
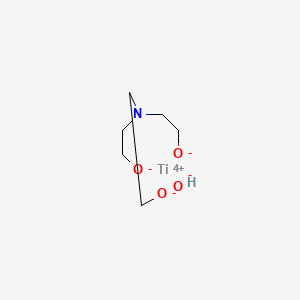
![2,5-Cyclohexadien-1-one, 2,6-dibromo-4-[(4-hydroxyphenyl)imino]-, sodium salt](/img/structure/B1592129.png)
![tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate](/img/structure/B1592130.png)